molecular formula C11H20N2O2S B12982794 tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

Cat. No.: B12982794
M. Wt: 244.36 g/mol
InChI Key: VXXGZSRTRRQMGU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a thietan-3-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate derivatives with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent recovery to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted azetidine and thietan derivatives .

Scientific Research Applications

tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity, stability, and biological activity .

Properties

Molecular Formula

C11H20N2O2S

Molecular Weight

244.36 g/mol

IUPAC Name

tert-butyl 3-(thietan-3-ylamino)azetidine-1-carboxylate

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-4-8(5-13)12-9-6-16-7-9/h8-9,12H,4-7H2,1-3H3

InChI Key

VXXGZSRTRRQMGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2CSC2

Origin of Product

United States

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